N-Methylsulfonyl Nimesulide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

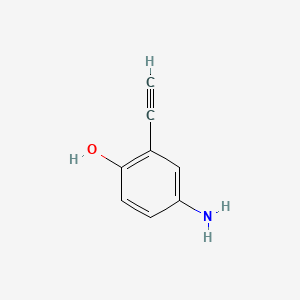

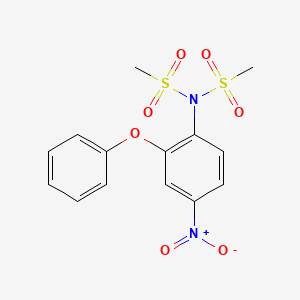

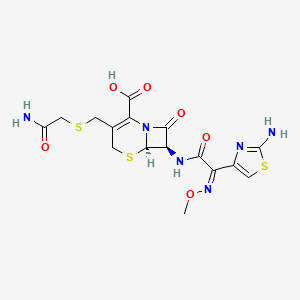

N-Methylsulfonyl Nimesulide is a derivative of Nimesulide . Nimesulide is a non-steroidal anti-inflammatory drug (NSAID) that is administered orally or rectally twice daily for a variety of inflammation and pain states .

Synthesis Analysis

Nimesulide is a COX-2 selective drug with anti-inflammatory and analgesic properties. It has low gastrointestinal and renal toxicity . A study has reported the development and characterization of a nanocrystal formulation containing nimesulide .

Molecular Structure Analysis

The molecular formula of N-Methylsulfonyl Nimesulide is C14H14N2O7S2 . The InChI is InChI=1S/C14H14N2O7S2/c1-24(19,20)16(25(2,21)22)13-9-8-11(15(17)18)10-14(13)23-12-6-4-3-5-7-12/h3-10H,1-2H3 . The molecular weight is 386.4 g/mol .

Chemical Reactions Analysis

Nimesulide blocks immunohaemolysis in vitro and has a direct effect on serum complement activity . This explains why the drug is also inhibitory on the inulin-induced haemolytic reaction .

Physical And Chemical Properties Analysis

Nimesulide is a poorly water-soluble compound . Its poor aqueous solubility poses bioavailability problems in-vivo . This could be overcome by the formation of inclusion complexes with β-cyclodextrin .

Aplicaciones Científicas De Investigación

Analytical Method Development

The development of Ultra High Performance Liquid Chromatography (UHPLC) methods for the quantification of Nimesulide and its impurities is crucial. A method using a fused core column with ammonium acetate and methanol as the mobile phase has been developed, which is compatible with both UHPLC and Liquid Chromatography Mass Spectrometry (LC-MS). This method is significant for drug product development, allowing for the identification and quantification of impurities .

Toxicity Assessment

In Silico: toxicity assessment of Nimesulide and its impurities, including Impurity F, is vital for ensuring the safety of pharmaceutical products. Tools like Derek and TOPKAT software are used to assess genotoxicity, LD50, skin sensitization, irritation potential, and carcinogenicity, which aids in developing safe and quality products .

Quality Control

Impurity F plays a role in the quality control of pharmaceutical products containing Nimesulide. The analytical methods mentioned above can be applied in stability analysis, which is demonstrated by analyzing stressed samples, ensuring the quality of the product throughout its shelf life .

Stability Studies

Stability studies are essential for understanding the degradation behavior of pharmaceuticals. Nimesulide Impurity F can be monitored using the developed UHPLC method to study the stability of Nimesulide under various conditions, such as exposure to light, temperature, and pH variations .

Pharmacokinetics

Research into the pharmacokinetics of Nimesulide often involves studying its impurities. Impurity F can be used to investigate the metabolism and excretion patterns of Nimesulide, providing insights into its biological behavior and potential interactions .

Drug Formulation

In the formulation of Nimesulide-based drugs, understanding the role of impurities like N-Methylsulfonyl Nimesulide is crucial. It helps in optimizing the formulation process to minimize impurities and maximize the therapeutic efficacy of the active pharmaceutical ingredient .

Regulatory Compliance

For regulatory compliance, pharmaceutical companies must demonstrate control over impurities. Impurity F analysis is part of the regulatory submissions to demonstrate compliance with international guidelines such as those from the International Conference on Harmonization (ICH) .

Environmental Impact Studies

The environmental impact of pharmaceuticals is an emerging field of study. Impurity F, as a component of Nimesulide, can be investigated for its environmental fate, including its breakdown products and potential effects on ecosystems .

Safety And Hazards

Nimesulide has been associated with hepatotoxicity . A systematic review and meta-analysis of studies found that nimesulide was significantly associated with hepatotoxicity . It is recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Direcciones Futuras

Propiedades

IUPAC Name |

N-methylsulfonyl-N-(4-nitro-2-phenoxyphenyl)methanesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O7S2/c1-24(19,20)16(25(2,21)22)13-9-8-11(15(17)18)10-14(13)23-12-6-4-3-5-7-12/h3-10H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGTALLPFLVLCNQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N(C1=C(C=C(C=C1)[N+](=O)[O-])OC2=CC=CC=C2)S(=O)(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O7S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Methylsulfonyl Nimesulide | |

CAS RN |

51765-72-1 |

Source

|

| Record name | N-Methylsulfonylnimesulide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051765721 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-METHYLSULFONYLNIMESULIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4Y3AQ252U8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Spiro[1,3-dioxolane-2,3-[6]thiabicyclo[3.1.0]hexane], 6,6-dioxide (9CI)](/img/no-structure.png)

![(2,3,4,5,6-Pentafluorophenyl) 5-[[5-[[(3E)-3-hydroxyimino-2-methylbutan-2-yl]amino]-3-[2-[[(3E)-3-hydroxyimino-2-methylbutan-2-yl]amino]ethyl]pentyl]amino]-5-oxopentanoate](/img/structure/B588352.png)

![1,6,7-Trimethyl-1H-imidazo[4,5-g]quinoxalin-2-amine](/img/structure/B588354.png)